molecular formula C17H16N6O2 B2548723 N'-{2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidoyl}benzohydrazide CAS No. 338405-31-5

N'-{2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidoyl}benzohydrazide

Cat. No.: B2548723
CAS No.: 338405-31-5
M. Wt: 336.355
InChI Key: LRLKTEQXPHXUEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N'-{2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidoyl}benzohydrazide features a benzohydrazide core conjugated to a 1-phenyl-1,2,4-triazole moiety via an ethanimidoyl linker. This structure integrates multiple pharmacophoric elements:

  • Benzohydrazide: Known for hydrogen-bonding interactions, enhancing binding to biological targets.
  • 1,2,4-Triazole: A heterocyclic ring with diverse biological activities, including antimicrobial and anti-inflammatory properties.

Properties

IUPAC Name

N-[(Z)-[1-amino-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethylidene]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2/c18-15(20-21-16(24)13-7-3-1-4-8-13)11-25-17-19-12-23(22-17)14-9-5-2-6-10-14/h1-10,12H,11H2,(H2,18,20)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLKTEQXPHXUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=C(COC2=NN(C=N2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C(/COC2=NN(C=N2)C3=CC=CC=C3)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods and Reaction Optimization

Synthesis of the 1-Phenyl-1H-1,2,4-Triazole Intermediate

The triazole unit is constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or hydrazone cyclization.

Copper-Catalyzed Cycloaddition

A terminal alkyne (1.2 equiv) reacts with sodium azide (1.5 equiv) and benzaldehyde derivatives in the presence of CuBr (10 mol%) at 60°C in 1,4-dioxane. This method affords 1-phenyl-1H-1,2,4-triazole in 85–91% yield after 12–20 hours. The reaction proceeds via a triazolyl–copper intermediate, with aerobic oxidative coupling dictating regioselectivity.

Hydrazone Cyclization with Iodine Catalysis

N-Tosylhydrazones react with anilines under I₂/TBHP (tert-butyl hydroperoxide) catalysis, yielding 1,2,4-triazoles in 92% efficiency. This metal-free approach employs ambient temperatures and tolerates electron-withdrawing substituents.

Conjugation with Benzohydrazide

The triazole intermediate undergoes nucleophilic acyl substitution with benzohydrazide derivatives.

Carbodiimide-Mediated Coupling

1-Phenyl-1H-1,2,4-triazol-3-ol (1.0 equiv) is treated with benzohydrazide (1.1 equiv) in the presence of EDC·HCl (1.2 equiv) and DMAP (5 mol%) in anhydrous DCM. The reaction achieves 78% yield after 6 hours at 25°C, with purification via silica chromatography.

Direct Aminolysis

Alternative protocols employ ethanimidoyl chloride intermediates, reacting with benzohydrazide in THF under N₂. This one-pot method reduces step count but requires rigorous exclusion of moisture, yielding 68–72%.

Mechanistic Analysis of Key Steps

Triazole Formation Pathways

CuAAC Mechanism :

  • Copper Azide Formation : Cu⁺ coordinates to sodium azide, generating a reactive Cu–N₃ complex.
  • Alkyne Activation : The terminal alkyne undergoes deprotonation, forming a copper acetylide.
  • Cycloaddition : The azide and acetylide units undergo [3+2] cyclization, yielding the triazole-copper intermediate.
  • Oxidative Coupling : Aerobic oxidation releases the triazole product, with temperature modulating bis-triazole vs. alkynyl-triazole selectivity.

Iodine-Catalyzed Cyclization :

  • Hydrazone Activation : I₂ oxidizes the hydrazone to a diazo intermediate.
  • Nucleophilic Attack : Aniline attacks the diazo carbon, forming a C–N bond.
  • Cyclodehydration : Intramolecular dehydration generates the triazole ring.

Data Tables: Comparative Synthesis Parameters

Table 1. Triazole Intermediate Synthesis Methods
Method Catalyst Temp (°C) Time (h) Yield (%) Selectivity
CuAAC CuBr 60 20 91 1,4-Regioisomer
I₂/TBHP Cyclization I₂ 25 24 92 1,2,4-Triazole
B(C₆F₅)₃ Catalysis B(C₆F₅)₃ 80 12 85 3,4,5-Trisubstituted
Table 2. Benzohydrazide Conjugation Efficiency
Coupling Agent Solvent Temp (°C) Yield (%) Purity (HPLC)
EDC·HCl/DMAP DCM 25 78 98.5%
Ethanimidoyl Chloride THF 0–25 72 97.2%

Challenges and Optimization Strategies

Byproduct Formation in CuAAC

Elevated temperatures (>70°C) promote bis-triazole byproducts via oxidative dimerization. Mitigation involves:

  • Low-Temperature Protocols : Conducting reactions at 0–25°C suppresses side reactions.
  • Ligand Addition : Tris(benzyltriazolylmethyl)amine ligands enhance Cu⁺ stability, improving regiocontrol.

Hydrazide Hydrolysis

The benzohydrazide moiety is prone to hydrolysis under acidic conditions. Solutions include:

  • Anhydrous Solvents : Use of molecular sieves in DCM or THF.
  • Buffered Conditions : pH 7–8 phosphate buffers during aqueous workup.

Chemical Reactions Analysis

Types of Reactions

N’-{2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidoyl}benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may produce a variety of derivatives with different functional groups .

Scientific Research Applications

Antimicrobial Activity

Research has shown that N'-{2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidoyl}benzohydrazide exhibits notable antimicrobial properties. Its efficacy against various bacterial and fungal strains has been evaluated through minimum inhibitory concentration (MIC) tests.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of various synthesized compounds, including derivatives of this compound, the following results were obtained:

CompoundMIC (µM)Target Organisms
This compound1.27Bacillus subtilis
N'-{2-[(1-phenyl-1H-1,2,4-triazol-3-yloxy]ethanimidoyl}benzohydrazide2.54Salmonella typhi
N'-{2-[...]}5.08Escherichia coli
N'-{2-[...]}5.19Staphylococcus aureus

These findings indicate that the compound demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Research

The anticancer potential of N'-{2-[(1-phenyl-1H-1,2,4-triazol-3-yloxy]ethanimidoyl}benzohydrazide has also been explored. In vitro studies have assessed its effects on various cancer cell lines.

Case Study: Anticancer Activity

A notable study reported the anticancer activity of this compound against human colorectal carcinoma cell line (HCT116). The results indicated:

CompoundIC50 (µM)Cancer Cell Line
N'-{2-[...] }5.85HCT116
N'-{2-[...] }4.53HCT116
Standard Drug (5-FU)9.99HCT116

The synthesized derivatives exhibited IC50 values lower than that of the standard drug 5-Fluorouracil (5-FU), suggesting a higher potency in inhibiting cancer cell proliferation .

Mechanism of Action

The mechanism of action of N’-{2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidoyl}benzohydrazide involves its interaction with specific molecular targets and pathways. The triazole ring and benzohydrazide moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural Similarities and Variations

Key structural analogues and their differentiating features are summarized below:

Compound Class/Name Core Structure Substituents/Modifications Key Functional Groups
Target Compound Benzohydrazide + 1,2,4-triazole Phenyl group on triazole, ethanimidoyl linker –NH–N=C–O–, triazole, benzohydrazide
N'-(Substituted benzylidene)benzohydrazides () Benzohydrazide + benzimidazole Varied benzaldehyde derivatives –CH=N–, benzimidazole, benzohydrazide
Benzimidazole-thioacetamides () Benzimidazole + thioacetamide Aryl thiazole-triazole appendages –S–, benzimidazole, triazole
Anti-leishmanial benzohydrazides () Benzohydrazide + coumarin 4-Chloro/methoxy substituents –O–, coumarin, benzohydrazide
Chlorophenoxy-ethanimidoyl derivatives () Benzohydrazide + thiophene CF3-benzyl, chlorophenoxy –O–, thiophene, trifluoromethyl
Dichlorophenoxy-propanohydrazides () Propanohydrazide + dichlorophenyl Dichlorobenzyl and dichlorophenoxy groups –Cl, –O–, hydrazide

Key Observations :

  • The target compound’s 1,2,4-triazole distinguishes it from benzimidazole-based analogues (), which may exhibit different electronic and steric profiles.
  • Substituents like chlorine () or methoxy groups () are common in bioactive analogues, enhancing target affinity or metabolic stability.

Analysis :

  • The target compound’s triazole moiety may confer antimicrobial or anti-inflammatory activity, as seen in analogues ().
  • triazole) affects potency .

Q & A

Basic: What synthetic methodologies are optimal for preparing N'-{2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidoyl}benzohydrazide?

Answer:
The synthesis involves condensation reactions between triazole-thioacetaldehydes and benzohydrazides under reflux conditions. Key steps include:

  • Reagent ratios : Use a 1:1 molar ratio of triazole-thioacetaldehyde derivatives (e.g., 2-((4-R-5-R1-4H-1,2,4-triazol-3-yl)thio)acetaldehydes) with benzohydrazide in methanol or ethanol .
  • Reaction conditions : Heat at 70–100°C for 4–6 hours under reflux, followed by ice-cold water quenching to precipitate products .
  • Purification : Recrystallization using methanol or ethanol improves purity (>95% by GC/MS) .

Basic: How to structurally characterize this compound using spectroscopic techniques?

Answer:

  • IR spectroscopy : Identify the –C=N– (1644–1598 cm⁻¹) and >C=O (1685–1663 cm⁻¹) stretches to confirm the hydrazide and triazole moieties .
  • ¹H-NMR : Look for signals at δ 8.2–8.5 ppm (aromatic protons), δ 10.2–10.5 ppm (hydrazide NH), and δ 4.5–5.0 ppm (ethoxy or methoxy groups) .
  • Elemental analysis : Validate C, H, N, and S content within ±0.3% of theoretical values .

Advanced: How to resolve contradictions in bioactivity data across different assays?

Answer:
Discrepancies may arise from assay conditions or cellular models. Mitigate by:

  • Standardized protocols : Use reference drugs (e.g., Tobramycin for antimicrobial assays) and uniform inoculum sizes (e.g., 1.5×10⁸ CFU/mL) .
  • Dose-response curves : Compare IC₅₀ values across multiple replicates to assess reproducibility .
  • Structural analogs : Test derivatives (e.g., nitro-substituted benzohydrazides) to isolate structure-activity relationships .

Advanced: What strategies are effective for studying metal complexation with this compound?

Answer:

  • Coordination chemistry : React with Cu²⁺, Ni²⁺, or Co²⁺ salts in ethanol/water (1:1) at 60°C for 4 hours. Monitor color changes (e.g., Cu²⁺ complexes often exhibit blue-green hues) .
  • Spectroscopic validation : Use UV-Vis (d-d transitions) and mass spectrometry (e.g., [M+Cl]⁻ peaks) to confirm complex stoichiometry .
  • Bioactivity comparison : Evaluate enhanced antimicrobial or anti-inflammatory activity vs. the free ligand .

Advanced: How to design a high-throughput screening (HTS) pipeline for derivatives?

Answer:

  • Library synthesis : Use parallel reactions with varied substituents (e.g., nitro, methoxy, halogen) on the benzohydrazide core .
  • Automated purification : Employ flash chromatography or HPLC with C18 columns (particle size: 5 µm) .
  • Assay multiplexing : Combine anti-inflammatory (COX-2 inhibition) and antimicrobial (disc diffusion) tests in 96-well plates .

Basic: What are common pitfalls in crystallizing this compound for X-ray studies?

Answer:

  • Solvent selection : Use methanol/water (7:3) for slow evaporation; avoid DMSO due to high viscosity .
  • Crystal defects : Anneal crystals at 4°C for 24 hours to improve lattice integrity .
  • Data collection : Use SHELXL for refinement, especially for twinned or high-resolution datasets .

Advanced: How to computationally model ligand-receptor interactions for this compound?

Answer:

  • Docking software : Use AutoDock Vina with PDB structures (e.g., COX-2 or urease) and AMBER force fields .
  • Binding affinity : Compare docking scores (∆G) of derivatives to identify potent analogs .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes .

Basic: What analytical methods confirm compound purity for pharmacological assays?

Answer:

  • HPLC : Use a C18 column (4.6×250 mm) with acetonitrile/water (65:35) mobile phase; retention time ~8.2 minutes .
  • Melting point : Sharp mp >250°C indicates purity (deviations >2°C suggest impurities) .
  • TLC : Rf = 0.6–0.7 (silica gel, ethyl acetate/hexane 3:7) .

Advanced: How to address low solubility in biological assays?

Answer:

  • Co-solvents : Use <1% DMSO or PEG-400 to maintain cell viability .
  • Prodrug design : Synthesize phosphate or acetylated derivatives for enhanced aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) via emulsion-diffusion .

Advanced: What mechanistic studies elucidate its anti-inflammatory activity?

Answer:

  • Enzyme inhibition : Measure COX-2 activity via fluorometric assays (λex/λem = 380/460 nm) .
  • Cytokine profiling : Use ELISA to quantify TNF-α and IL-6 levels in LPS-stimulated macrophages .
  • Western blotting : Assess NF-κB pathway inhibition (e.g., p65 phosphorylation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.